molecular formula C19H17Cl2FN2O2 B13031699 Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13031699
M. Wt: 395.3 g/mol
InChI Key: SXKSNYJBVSTOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-chloro-6-fluoroaniline with an appropriate aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the beta-carboline core. The final step involves esterification and hydrochloride salt formation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a beta-carboline core with chloro and fluoro substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17Cl2FN2O2

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H16ClFN2O2.ClH/c1-25-19(24)15-9-11-10-5-2-3-8-14(10)22-17(11)18(23-15)16-12(20)6-4-7-13(16)21;/h2-8,15,18,22-23H,9H2,1H3;1H

InChI Key

SXKSNYJBVSTOOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=C(C=CC=C3Cl)F)NC4=CC=CC=C24.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.